BenchChemオンラインストアへようこそ!

Arylsulfonamide 64B

HIF-1α Inhibition Potency SAR

Arylsulfonamide 64B is the definitive small‑molecule HIF‑pathway inhibitor for uveal melanoma (UM) research. Unlike generic PHD‑targeting agents, 64B directly disrupts the HIF‑1α/p300 protein–protein interaction, delivering selective, pan‑HIF‑α inhibition. It offers a ~2‑fold improvement in in‑vitro potency (IC₅₀ ~0.3 µM) and >10‑fold greater aqueous solubility than its predecessor KCN1. In orthotopic UM models it reduces primary eye tumour growth by ~70 %, spontaneous liver metastasis by ~50 %, and significantly extends survival (p<0.001). For medicinal chemists, it is the benchmark comparator for novel HIF‑1α/p300 antagonists; for biologists, the premier tool to dissect the c‑Met/CXCR4 metastatic axis. Standard B2B shipping applies.

Molecular Formula C23H28N2O5S
Molecular Weight 444.5 g/mol
Cat. No. B11934739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArylsulfonamide 64B
Molecular FormulaC23H28N2O5S
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=CC(=N2)CN(C3CCC3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC)C
InChIInChI=1S/C23H28N2O5S/c1-23(2)13-12-19-20(30-23)10-8-16(24-19)15-25(17-6-5-7-17)31(26,27)18-9-11-21(28-3)22(14-18)29-4/h8-14,17H,5-7,15H2,1-4H3
InChIKeyCQGIUFASDNXPRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arylsulfonamide 64B: A Selective HIF-1α/2α Inhibitor for Preclinical Uveal Melanoma Research


Arylsulfonamide 64B (HIF inhibitor 64B, CAS 1342890-83-8) is a small-molecule inhibitor of the hypoxia-inducible factor (HIF) pathway [1]. It functions by disrupting the interaction between HIF-1α and its transcriptional co-activator p300/CBP, thereby blocking hypoxia-induced expression of c-Met and CXCR4, key drivers of tumor invasion and metastasis [2]. The compound demonstrates significant anti-tumor activity in preclinical orthotopic mouse models of uveal melanoma (UM) [3].

Why Arylsulfonamide 64B Cannot Be Substituted by Generic HIF Pathway Inhibitors


Substitution with a generic HIF pathway inhibitor is inadvisable for uveal melanoma research due to unique pharmacological and target engagement properties of Arylsulfonamide 64B. While many HIF inhibitors target prolyl hydroxylases (PHDs) to stabilize HIF-α, 64B acts downstream by directly disrupting the HIF-1α/p300 protein-protein interaction [1]. This distinct mechanism confers selectivity, avoiding potential off-target effects associated with PHD inhibition [2]. Furthermore, 64B is an optimized analog of the lead compound KCN1, demonstrating a ~2-fold improvement in in vitro potency and a >10-fold increase in aqueous solubility, which significantly enhances its bioavailability and in vivo efficacy [3][4]. The robust preclinical data package specifically validated in orthotopic uveal melanoma models cannot be extrapolated to other HIF inhibitors lacking this precise molecular design [5].

Quantitative Evidence for Selecting Arylsulfonamide 64B Over Close Analogs


Enhanced HIF Reporter Inhibition Potency Compared to Lead Compound KCN1

In a direct comparison to its predecessor, Arylsulfonamide 64B demonstrated approximately twice the potency of KCN1 in inhibiting a hypoxia-responsive element (HRE)-driven luciferase reporter [1]. This improvement represents a significant optimization step in the lead compound series [2].

HIF-1α Inhibition Potency SAR

Drastic Improvement in Aqueous Solubility Relative to KCN1

A critical limitation of the early lead KCN1 was its poor water solubility, which hindered its in vivo application. Arylsulfonamide 64B was specifically designed to address this, achieving a greater than 10-fold improvement in water solubility [1][2]. This optimization is crucial for formulating the compound for effective systemic delivery in animal models [3].

Solubility Biopharmaceutical ADME

Robust In Vivo Efficacy in Orthotopic Uveal Melanoma Mouse Models

Systemic administration of 64B demonstrated significant anti-tumor and anti-metastatic activity in a clinically relevant orthotopic mouse model of uveal melanoma. This model recapitulates the primary tumor in the eye and subsequent metastasis to the liver, which is a common and lethal feature of human disease [1]. In contrast, while KCN1 shows activity in glioma models, its efficacy in this specific UM context has not been reported with the same level of detail [2].

Uveal Melanoma In Vivo Efficacy Metastasis

Validated Mechanism of Action: Disruption of HIF-1α/p300 Interaction

Arylsulfonamide 64B and KCN1 share a mechanism of disrupting the HIF-1α/p300 interaction, but 64B's optimized structure has allowed for more detailed target engagement studies, including cellular thermal shift assays (CETSA) [1][2]. This provides stronger evidence for its on-target effect in cells [3]. In contrast, HIF inhibitors like PT2399 are highly selective for HIF-2α, which may not be the optimal target in all uveal melanoma contexts [4].

Mechanism of Action Target Engagement HIF-1α

Validated Application Scenarios for Arylsulfonamide 64B Based on Differentiated Evidence


Preclinical Research in Uveal Melanoma Primary Tumor Growth and Liver Metastasis

Arylsulfonamide 64B is the premier tool compound for HIF pathway inhibition studies in uveal melanoma (UM). Its efficacy has been rigorously quantified in orthotopic mouse models, demonstrating a ∼70% reduction in primary eye tumor growth and a ∼50% reduction in spontaneous liver metastasis, along with significant survival benefit (p<0.001) [1]. Researchers can confidently use 64B as a reference inhibitor to validate HIF-dependent mechanisms in UM cell lines and in vivo models, given the extensive validation package [2].

Structure-Activity Relationship (SAR) and Lead Optimization Studies for HIF-1α/p300 Inhibitors

For medicinal chemists and pharmacologists focused on HIF-1α pathway inhibition, Arylsulfonamide 64B serves as a critical comparator. As a second-generation compound, it exhibits a ~2-fold improvement in potency (IC50 ~0.3 µM vs. ~0.6 µM for KCN1 in HRE reporter assays) and a >10-fold increase in aqueous solubility compared to its predecessor, KCN1 [1][2]. This makes 64B an excellent benchmark for evaluating novel chemical entities targeting the HIF-1α/p300 protein-protein interaction, providing clear metrics for improved potency and biopharmaceutical properties [3].

Studies of HIF-1α vs. HIF-2α Target Dependency in Cancer

Arylsulfonamide 64B inhibits both HIF-1α and HIF-2α by targeting their shared co-activator p300 [1]. This pan-HIF-α inhibition profile, validated by CETSA, distinguishes it from HIF-2α-selective antagonists like PT2399 [2]. Researchers investigating the relative contributions of HIF-1α and HIF-2α to tumor biology or therapy resistance can utilize 64B to achieve broad-spectrum HIF inhibition. Its use as a tool compound can help contextualize the phenotypic outcomes of inhibiting one or both HIF-α isoforms in specific cancer models [3].

Investigating c-Met and CXCR4-Mediated Invasion and Metastasis

The primary molecular readouts for 64B activity are the suppression of hypoxia-induced c-Met and CXCR4 expression, two key drivers of tumor cell invasion and metastasis [1]. With its well-characterized mechanism and significant effects on metastasis in vivo (∼50% reduction in liver metastasis) [2], 64B is an ideal chemical probe for dissecting the role of the HIF-1α/p300→c-Met/CXCR4 signaling axis in cellular invasion, migration, and metastatic colonization [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arylsulfonamide 64B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.